3-Morpholin-4-yl-benzoic acid hydrazide

Purity Procurement Quality Control

3-Morpholin-4-yl-benzoic acid hydrazide (CAS 886494-35-5) is a critical synthetic intermediate for medicinal chemistry programs targeting LSD1 (KDM1A) inhibition. Its 3-morpholinyl substitution pattern and hydrazide functionality enable selective derivatization (sulfonylation, hydrazone formation) to generate SP2509 analogs. The 3-position morpholine orientation is essential for binding selectivity; generic 4-substituted analogs fail to recapitulate this pharmacological profile. Procuring 98% purity grade mitigates risk of side-product formation in multi-step syntheses. Ideal for focused library synthesis and reference standard development.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 886494-35-5
Cat. No. B041099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholin-4-yl-benzoic acid hydrazide
CAS886494-35-5
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC(=C2)C(=O)NN
InChIInChI=1S/C11H15N3O2/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15)
InChIKeyWLNYFSLDILSTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Morpholin-4-yl-benzoic Acid Hydrazide (CAS: 886494-35-5) Procurement Specifications and Baseline Profile


3-Morpholin-4-yl-benzoic acid hydrazide (CAS: 886494-35-5) is an organic building block with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It belongs to the class of benzoic acid hydrazides, featuring a morpholine ring at the 3-position . As a research chemical, it is not intended for therapeutic or diagnostic use and is primarily employed as a synthetic intermediate for creating more complex analogs, including potential enzyme inhibitors [1].

Why In-Class Substitution of 3-Morpholin-4-yl-benzoic Acid Hydrazide is Non-Trivial for Synthesis


While numerous benzoic acid hydrazides exist, the substitution pattern of the morpholine ring (3- vs. 4-position) and the specific hydrazide functionality are critical determinants of downstream compound properties and synthetic utility. The 3-morpholinyl derivative serves as a specific precursor in the synthesis of bioactive molecules, such as certain LSD1 inhibitors, where the spatial orientation of the morpholine group impacts target binding and selectivity . Generic substitution with a 4-substituted analog or a non-hydrazide derivative would alter the synthetic pathway and the final compound's pharmacological profile, making direct interchangeability without re-validation impossible .

Quantitative Procurement Evidence for 3-Morpholin-4-yl-benzoic Acid Hydrazide (CAS: 886494-35-5)


Vendor Purity Specifications: LeYan/MolCore vs. AKSci

In the absence of published biological activity data for the parent compound, procurement decisions are driven by synthetic utility. A quantifiable differentiator is the minimum purity specification provided by vendors. LeYan and MolCore specify a minimum purity of 98% for this compound , whereas AKSci specifies a minimum purity of 95% . This represents a quantifiable difference of at least 3 percentage points.

Purity Procurement Quality Control

Established Synthetic Utility as a Precursor to LSD1 Inhibitors

While the compound itself lacks published IC50 values, its value proposition is tied to its role as a key intermediate for synthesizing active analogs, such as the 4-chloro derivative or the sulfonyl-containing SP2509 (HCI-2509) . SP2509 is a well-characterized, potent LSD1 inhibitor with an IC50 of 13 nM and selectivity over MAOs . The 3-morpholinyl-benzoic acid hydrazide scaffold is essential for accessing this class of molecules, as it provides the core structure for further derivatization .

LSD1 Inhibitor Synthetic Intermediate Epigenetics

Key Application Scenarios for Procuring 3-Morpholin-4-yl-benzoic Acid Hydrazide (CAS 886494-35-5)


Synthesis of Novel LSD1 Inhibitor Libraries

This building block is specifically procured by medicinal chemistry groups for use as a starting material in the synthesis of focused libraries of LSD1 (KDM1A) inhibitors. Its 3-morpholinyl-benzoic acid hydrazide core allows for straightforward derivatization (e.g., sulfonylation, hydrazone formation) to generate analogs of SP2509, a known potent and selective LSD1 antagonist . Selecting a vendor with a higher purity specification (98% vs 95%) is a risk mitigation strategy to avoid complications from impurities during multi-step synthetic sequences .

Intermediate for Complex Hydrazone Derivative Synthesis

Researchers synthesizing novel hydrazone compounds for antimicrobial or enzyme inhibition screening programs utilize this compound. The hydrazide functional group reacts readily with aldehydes and ketones to form stable hydrazones. The 3-morpholinyl group is a privileged structure known to enhance solubility and modulate target binding in pharmacological agents . This makes the compound a versatile entry point for creating diverse chemical libraries for biological evaluation.

Quality Control and Analytical Reference Standard

Laboratories that have developed proprietary assays or are scaling up the synthesis of derivatives containing this scaffold may procure a high-purity reference standard (e.g., 98% grade from LeYan or MolCore) . This material is used for HPLC calibration, LC-MS method development, and as a reference marker to ensure the consistency and purity of newly synthesized batches of more complex downstream compounds.

Technical Documentation Hub

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